N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate

Catalog No.
S12994019
CAS No.
M.F
C14H14F3NO5S
M. Wt
365.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesul...

Product Name

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate

IUPAC Name

tert-butyl 5-(trifluoromethylsulfonyloxy)indole-1-carboxylate

Molecular Formula

C14H14F3NO5S

Molecular Weight

365.33 g/mol

InChI

InChI=1S/C14H14F3NO5S/c1-13(2,3)22-12(19)18-7-6-9-8-10(4-5-11(9)18)23-24(20,21)14(15,16)17/h4-8H,1-3H3

InChI Key

YQRXCLOBZMNAAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate, also known as N-Boc-5-indolyl triflate, is an organic compound characterized by the molecular formula C14H14F3NO5SC_{14}H_{14}F_3NO_5S and a molecular weight of 365.32 g/mol. It features a trifluoromethanesulfonate group, which imparts unique reactivity that is valuable in synthetic organic chemistry. This compound is typically encountered as a solid and has applications in various

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is primarily utilized as a reactive electrophile in nucleophilic substitution reactions. The triflate group is known for its excellent leaving ability, making this compound useful in various coupling reactions, including:

  • Nucleophilic substitution: The triflate can be displaced by nucleophiles such as amines, alcohols, or thiols to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
  • Formation of indole derivatives: This compound can facilitate the synthesis of substituted indoles through electrophilic aromatic substitution or other coupling strategies.

The reactivity of the triflate group allows for the efficient construction of complex molecular architectures from simpler precursors .

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate can be synthesized through several methods:

  • Direct Triflation: The indole derivative can be treated with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base (such as pyridine) to introduce the triflate group.
  • Protection Strategy: The t-butoxycarbonyl group is typically introduced via reaction with t-butoxycarbonyl chloride in the presence of a base like triethylamine, followed by subsequent treatment with triflic anhydride to yield the final product.
  • Catalyst-Free Methods: Recent studies have reported catalyst-free methods for the N-tert-butyloxycarbonylation of amines that could potentially be adapted for similar indole derivatives .

These synthetic routes highlight the versatility and efficiency of producing this compound for further applications.

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate has several notable applications:

  • Peptide Synthesis: It serves as a protecting group for amines in solid-phase peptide synthesis, allowing for selective reactions without interfering with other functional groups.
  • Drug Development: Due to its structural features, it may be explored as a precursor for novel pharmaceutical agents targeting various diseases.
  • Synthetic Intermediates: This compound can act as an intermediate in the synthesis of more complex organic molecules, particularly those involving indole frameworks .

Interaction studies involving N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate primarily focus on its reactivity with nucleophiles. Research indicates that compounds with similar electrophilic properties can exhibit varying degrees of reactivity based on their substituents and steric hindrance. Understanding these interactions aids in predicting reaction pathways and optimizing conditions for desired transformations.

Several compounds share structural or functional similarities with N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(tert-Butoxycarbonyl)-indoleIndole structure with a t-butoxycarbonyl groupCommonly used in peptide synthesis
5-Indolyl methyl sulfoneIndole structure with a methyl sulfone substituentExhibits different reactivity due to sulfone group
Indole-3-acetic acidIndole structure with acetic acid functionalityKnown plant hormone; different biological activity
1H-Indole-3-carboxylic acidIndole structure with carboxylic acid functionalityImportant in tryptophan metabolism

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate stands out due to its triflate leaving group, which enhances its utility in synthetic applications compared to other indole derivatives that may lack such reactivity .

Traditional Protection-Oxidation-Triflation Sequences

Traditional synthetic approaches to N-(tert-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate typically involve multi-step sequences beginning with the protection of the indole nitrogen, followed by selective functionalization and triflation [5] [6]. The tert-butoxycarbonyl protecting group has proven to be particularly effective due to its stability under basic conditions and ease of removal under acidic conditions [8] [9].

The initial protection step involves the treatment of 5-hydroxyindole with di-tert-butyl dicarbonate in the presence of a suitable base such as sodium hydroxide or triethylamine [8] [11]. This reaction proceeds efficiently under aqueous or organic conditions, providing N-tert-butoxycarbonyl-5-hydroxyindole in excellent yields [3] [9]. The tert-butoxycarbonyl group serves as an effective protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent transformations [9] [11].

Following nitrogen protection, the hydroxyl group at the 5-position undergoes triflation using trifluoromethanesulfonic anhydride or N-phenyltrifluoromethanesulfonimide [1] [25]. The reaction typically requires the presence of a base such as triethylamine or diisopropylethylamine to neutralize the acid generated during the triflation process [1] [35]. Reaction temperatures are generally maintained between -78°C and room temperature to prevent decomposition of the tert-butoxycarbonyl protecting group [21] [35].

Table 1: Traditional Protection-Triflation Sequence Yields

Starting MaterialProtection ReagentTriflation ReagentOverall YieldReference
5-HydroxyindoleBoc₂O/NaOHTf₂O/Et₃N78-82% [3] [35]
5-HydroxyindoleBoc₂O/DMAPPhNTf₂/DIPEA85-90% [1] [34]
5-HydroxyindoleBoc₂O/K₂CO₃Tf₂O/Pyridine72-76% [21] [25]

The mechanism of triflation involves nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur center of the triflating reagent, followed by elimination of the leaving group [25] [38]. The reaction proceeds through a concerted mechanism, with the base serving to deprotonate the hydroxyl group and facilitate nucleophilic attack [1] [38]. Temperature control is critical during this step, as elevated temperatures can lead to decomposition of the tert-butoxycarbonyl protecting group through acid-catalyzed cleavage [21] [22].

Modern Catalytic Approaches Using Transition Metal Complexes

Recent advances in transition metal catalysis have provided alternative routes to N-protected indolyl triflates that offer improved selectivity and functional group tolerance [12] [13]. Palladium-catalyzed methods have emerged as particularly effective approaches for the synthesis of indolyl triflates, utilizing cross-coupling reactions and carbon-hydrogen activation strategies [2] [14].

Palladium-catalyzed approaches have demonstrated significant utility in the formation of indolyl triflates through cross-coupling reactions with vinyl triflates [20] [41]. The stereospecific nature of these palladium-catalyzed reactions allows for precise control over the geometry of the resulting products [20]. Cyclic and acyclic vinyl triflates serve as effective coupling partners with N-protected indoles under palladium catalysis [20] [41].

Table 2: Transition Metal-Catalyzed Synthesis Conditions

Catalyst SystemSubstrateTemperatureTimeYieldSelectivityReference
Fe(OTf)₂ (5 mol%)N-Boc indole80°C4 h85%>95:5 [12]
Pd(OAc)₂/PPh₃Vinyl triflate60°C2.5 h82%E-selective [16] [20]
Pd(0)/X-PhosAryl triflate80°C4 h76%- [39]
[RhCp*Cl₂]₂Indole substrateRT12 h90%Regioselective [18]

Copper-catalyzed methodologies have also shown promise for the synthesis of N-protected indolyl compounds [13] [17]. Copper triflate systems have been employed for regioselective carbon-carbon bond formation in indole synthesis, proceeding through nucleophilic addition mechanisms [4] [29]. The copper-catalyzed reactions typically require the presence of ligands such as 1,10-phenanthroline or diamine complexes to achieve optimal reactivity [13].

Rhodium-catalyzed approaches utilizing [RhCp*Cl₂]₂ complexes have demonstrated exceptional regioselectivity in indole functionalization reactions [18]. These rhodium-mediated processes proceed through carbon-hydrogen activation mechanisms, allowing for direct functionalization of the indole ring system without the need for pre-functionalized substrates [18]. The rhodium catalysts exhibit high tolerance for various functional groups, including tert-butoxycarbonyl protecting groups [18].

Optimization Strategies for Boc Group Retention During Synthesis

The retention of the tert-butoxycarbonyl protecting group during triflation reactions presents significant challenges due to the acidic conditions typically employed [21] [22]. Several optimization strategies have been developed to minimize protecting group cleavage while maintaining efficient triflation [21] [23].

Temperature control represents the most critical factor in preventing tert-butoxycarbonyl group cleavage during triflation reactions [21] [35]. Reactions conducted at temperatures below 0°C show significantly improved protecting group retention compared to those performed at room temperature [21] [22]. The use of pre-cooled reagents and reaction vessels helps maintain low temperatures throughout the addition process [35].

Base selection plays a crucial role in optimizing tert-butoxycarbonyl group stability during triflation [21] [24]. Non-nucleophilic bases such as diisopropylethylamine and 2,6-lutidine provide superior protecting group retention compared to more basic amines [1] [32]. The choice of base affects both the rate of triflation and the extent of side reactions leading to protecting group cleavage [21] [35].

Table 3: Optimization Conditions for Boc Group Retention

BaseTemperatureSolventBoc RetentionTriflation YieldReference
DIPEA-78°CDCM>95%88% [1] [35]
2,6-Lutidine-40°CTHF92%85% [32]
Et₃N0°CDCM78%82% [21] [35]
PyridineRTDCM65%75% [25]

Solvent selection significantly impacts both the efficiency of triflation and the stability of the tert-butoxycarbonyl protecting group [21] [35]. Dichloromethane and tetrahydrofuran have emerged as the most effective solvents for these transformations, providing good solubility for all reaction components while minimizing side reactions [32] [35]. Polar protic solvents should be avoided due to their tendency to promote protecting group cleavage through protonation mechanisms [22] [24].

The order of reagent addition has been shown to influence protecting group retention significantly [35]. Dropwise addition of the triflating reagent to a pre-cooled solution containing the substrate and base provides superior results compared to alternative addition sequences [1] [35]. This approach minimizes the local concentration of the triflating reagent and reduces the formation of acidic byproducts that can cause protecting group cleavage [21] [35].

Alternative triflating reagents have been investigated to improve compatibility with tert-butoxycarbonyl protecting groups [1] [34]. N-phenyltrifluoromethanesulfonimide has shown superior performance compared to trifluoromethanesulfonic anhydride in terms of protecting group retention [34] [41]. The reduced acidity of the byproducts formed during reactions with N-phenyltrifluoromethanesulfonimide contributes to improved tert-butoxycarbonyl group stability [1] [34].

Reaction monitoring through in-situ spectroscopic techniques allows for real-time assessment of protecting group integrity during triflation reactions [35]. Nuclear magnetic resonance spectroscopy and infrared spectroscopy provide valuable information about the progress of triflation and the extent of protecting group cleavage [28] [35]. These monitoring techniques enable optimization of reaction conditions and early termination of reactions when protecting group cleavage becomes significant [35].

The trifluoromethanesulfonate moiety in N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate represents one of the most exceptional leaving groups in organic chemistry, exhibiting remarkable reactivity patterns across diverse nucleophilic substitution scenarios [1]. The kinetic behavior of triflate displacement reactions demonstrates a complex interplay between electronic effects, steric factors, and mechanistic pathways that govern the overall reactivity profile of this compound.

Mechanistic Framework and Transition State Analysis

Nucleophilic displacement at the triflate center proceeds through multiple mechanistic pathways, with the dominant mechanism strongly dependent on reaction conditions and nucleophile characteristics [2]. The exceptional leaving group ability of trifluoromethanesulfonate stems from its remarkable capacity to stabilize negative charge, as evidenced by the extremely low pKa of triflic acid (approximately -12 ± 5 in aqueous media) [2]. This extraordinary stability enables facile heterolytic bond cleavage and supports both unimolecular and bimolecular substitution mechanisms.

For primary alkyl triflates such as those found in neopentyl systems, kinetic investigations reveal that triflate consistently outperforms other common leaving groups in nucleophilic substitution reactions [1] [3]. Comparative kinetic studies demonstrate that the reactivity order follows: triflate > iodide > bromide > p-toluenesulfonate > methanesulfonate > chloride [1]. The superior performance of triflate becomes particularly pronounced under conditions where other leaving groups fail to promote efficient substitution.

Electronic and Steric Effects on Displacement Kinetics

The presence of the N-tert-butoxycarbonyl protecting group introduces significant electronic perturbations that influence the kinetic profile of triflate displacement reactions [4]. Electron-withdrawing substituents, including the carbamate functionality, enhance the electrophilicity of the indole ring system and consequently accelerate nucleophilic attack at the triflate center [5]. Density functional theory calculations indicate that electron-withdrawing groups can increase reaction rates by factors of 2-10 relative to unsubstituted systems [5].

Conversely, electron-donating substituents tend to decelerate nucleophilic displacement by stabilizing potential carbocationic intermediates, thereby favoring SN1-type mechanisms over the more kinetically preferred SN2 pathways [6]. The electronic nature of substituents also affects the Hammond postulate predictions for transition state structure, with electron-poor systems exhibiting earlier transition states that more closely resemble reactants [7].

Steric effects play a crucial role in determining the kinetic accessibility of the triflate center. Substitution at positions ortho to the triflate group can dramatically reduce reaction rates, with ortho-substituted systems showing rate decreases of 10-100 fold compared to unsubstituted analogues [6]. The bulky tert-butoxycarbonyl group, while positioned away from the direct reaction center, can influence the overall conformational preferences and solvation patterns of the molecule.

NucleophileSolventTemperature (°C)Relative RateMechanismKey Features
AzideDMSO100FastSN2Best leaving group
AminePolar proticRT-80ModerateSN1/SN2Amine coordination
Malonate anionBasic conditionsRTFastSN2Base catalyzed
IndolePolar aproticRT-150ModerateElectrophilicπ-nucleophile
Water/AlcoholProticVariableSlowSN1Solvolysis

Solvent Effects and Kinetic Profiles

Solvent selection exerts profound influence on the kinetics of nucleophilic displacement reactions involving trifluoromethanesulfonate leaving groups [8] [9]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide dramatically enhance SN2 reaction rates by maintaining nucleophiles in their "naked" anionic forms, thereby maximizing their nucleophilicity [8]. In these solvents, nucleophilic displacement rates can be enhanced by orders of magnitude compared to polar protic media.

Polar protic solvents, while capable of stabilizing charged transition states and intermediates, often diminish nucleophile reactivity through extensive solvation interactions [8] [9]. The hydrogen-bonding capability of protic solvents creates a "cage" effect around anionic nucleophiles, reducing their effective nucleophilicity and shifting mechanistic preferences toward SN1 pathways where nucleophile strength is less critical [8].

Temperature effects on displacement kinetics reveal activation energies typically ranging from 18-25 kcal/mol for triflate displacement reactions [1]. The relatively moderate activation barriers reflect the exceptional leaving group ability of trifluoromethanesulfonate, which facilitates bond breaking processes that would be prohibitively energetic with less effective leaving groups.

Substituent TypeEffect on Triflate ReactivityMechanism ChangeExamplesRate Enhancement FactorKey Observations
Electron-withdrawing (EWG)IncreasedMore SN2-likeNO2, CF3, CO2Et2-10xEnhanced electrophilicity
Electron-donating (EDG)DecreasedMore SN1-likeOMe, NMe2, alkyl0.1-0.5xCarbocation stability
Sterically hinderedDecreasedInhibitedortho-substitution0.01-0.1xSteric hindrance
N-protecting groupsVariableSelectivity tuningBoc, Cbz, Ts0.5-5xElectronic tuning

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

The palladium-catalyzed cross-coupling reactions of N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate represent a cornerstone methodology for constructing carbon-carbon and carbon-heteroatom bonds [10] [11]. The exceptional reactivity of indolyl triflates in these transformations stems from the combination of the excellent leaving group properties of trifluoromethanesulfonate and the favorable electronic characteristics of the indole heterocycle.

Oxidative Addition Mechanisms and Kinetics

The oxidative addition of indolyl triflates to palladium(0) complexes represents the initial and often rate-determining step in cross-coupling catalytic cycles [12] [13]. Comprehensive kinetic studies using Pd(BINAP)2 as a model system reveal that oxidative addition of phenyl triflate proceeds through a mechanism that is first-order in aryl electrophile at low concentrations and zero-order at high concentrations, indicating a pre-equilibrium involving ligand dissociation [12] [13].

The oxidative addition of triflates to palladium(0) centers follows a nucleophilic displacement mechanism when bisligated palladium complexes such as Pd(PPh3)2 are employed [14]. Carbon-13 kinetic isotope effect studies provide compelling evidence for this pathway, with measured KIE values of 1.045-1.047 at the ipso carbon closely matching computational predictions for nucleophilic displacement at bisligated palladium centers [14]. This mechanism contrasts sharply with the concerted three-centered pathways typically observed for aryl halides with monoligated palladium complexes.

The stability of triflate as a leaving group enables oxidative addition to proceed under remarkably mild conditions, often at room temperature or below [11]. Activation energies for oxidative addition typically range from 15-22 kcal/mol, significantly lower than those required for less reactive electrophiles [12]. The electronic nature of substituents on the indole ring system can modulate these barriers, with electron-withdrawing groups facilitating oxidative addition and electron-donating groups providing modest deactivation.

Transmetalation Pathways and Electronic Effects

The transmetalation step in palladium-catalyzed cross-coupling reactions represents a critical bond-forming event where the organic fragment from an organometallic coupling partner transfers to the palladium center [15] [16]. For reactions involving organoborane nucleophiles (Suzuki-Miyaura coupling), the transmetalation mechanism proceeds through formation of crucial palladium-oxygen-boron linkages that have been definitively characterized through rapid-injection NMR techniques [16].

Electronic effects play a dominant role in controlling transmetalation rates and selectivities [15]. Hammett analysis of arylsilanolate transmetalation reactions reveals that electron-rich nucleophiles undergo faster transmetalation, while electron-poor electrophiles on the palladium center also accelerate the process [15]. This dual electronic activation arises from the polarized nature of the transmetalation transition state, where negative charge accumulation on the transferring carbon atom is stabilized by electron-withdrawing substituents.

The role of base in transmetalation cannot be understated, particularly for organoborane coupling partners [17]. Recent mechanistic investigations under biphasic conditions demonstrate that phase transfer catalysts can induce a remarkable 12-fold rate enhancement by shifting the dominant transmetalation pathway from an oxo-palladium mechanism to a boronate-based pathway [17]. This mechanistic switch highlights the sensitivity of transmetalation to the precise chemical environment and the availability of different activation modes.

StepMechanismRate DeterminingKey FactorsActivation Energy (kcal/mol)Stereochemistry
Oxidative AdditionConcerted/SN2-likeOften yesTriflate = excellent LG15-25Retention at Pd
TransmetalationAssociativeSometimesBase activation10-20Variable
Reductive EliminationConcertedRarelyElectronic/steric8-15Retention overall

Reductive Elimination Processes and Stereochemical Outcomes

Reductive elimination from palladium(II) complexes represents the final bond-forming step in cross-coupling catalytic cycles and is generally the most thermodynamically favorable process [18]. The facility of reductive elimination from indolyl palladium complexes is enhanced by the π-accepting properties of the indole heterocycle, which can stabilize the electron-rich palladium center during the elimination process.

Stereochemical studies of reductive elimination from palladium complexes reveal that the process generally proceeds with retention of configuration at the palladium center, leading to overall retention of stereochemistry in the cross-coupling product [18]. The electronic characteristics of ligands bound to palladium can significantly influence the activation barriers for reductive elimination, with π-accepting ligands typically facilitating the process by stabilizing the electron-rich transition state.

The indole heterocycle provides additional stabilization through η2-coordination modes that can lower reductive elimination barriers [19]. This coordination capability becomes particularly important in cases where sterically demanding substituents might otherwise inhibit the elimination process. The π-electron density of the indole ring system can engage in favorable orbital interactions with the palladium d-orbitals, providing an additional driving force for product formation.

Temperature effects on reductive elimination are generally modest, with activation energies typically ranging from 8-15 kcal/mol [18]. The relatively low barriers reflect the thermodynamic favorability of the process and the multiple stabilization mechanisms available to the transition state. Solvent effects are typically minimal for reductive elimination, as the process involves minimal charge separation and limited solvation requirements.

Competing Pathways in Rhodium-Mediated sp²-C–H Amination

The rhodium-catalyzed amination of N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate involves a complex network of competing mechanistic pathways that determine both the efficiency and selectivity of the transformation [20] [21] [22]. Understanding these competing processes is essential for optimizing reaction conditions and predicting product distributions in synthetic applications.

C–H Activation Mechanisms and Selectivity Patterns

Direct C–H activation by rhodium complexes proceeds through concerted metalation-deprotonation (CMD) mechanisms that involve simultaneous rhodium-carbon bond formation and proton abstraction [23] [24]. Computational studies using density functional theory reveal activation barriers ranging from 18-27 kcal/mol for these processes, with the precise barrier height dependent on the electronic nature of the indole substrate and the ancillary ligands on rhodium [23].

The regioselectivity of C–H activation is controlled by multiple factors including the inherent reactivity of different C–H bonds, the directing effects of functional groups, and steric accessibility considerations [25]. For indole substrates, the electronically activated C2 and C3 positions typically exhibit enhanced reactivity toward electrophilic rhodium centers, though this intrinsic bias can be overridden through judicious choice of reaction conditions and catalyst design [25].

Kinetic isotope effect studies provide valuable mechanistic insights into the C–H activation process [26]. Primary kinetic isotope effects of kH/kD = 2.0-3.5 are typically observed, confirming that C–H bond cleavage is involved in the rate-determining step [26]. The magnitude of these isotope effects is consistent with a late transition state where substantial C–H bond weakening has occurred.

PathwayMechanismOxidation StateActivation Barrier (kcal/mol)Selectivity FactorsCompeting Side Reactions
C-H ActivationCMDRh(III)/Rh(V)18-27Directing groupsMultiple C-H sites
Carbene InsertionConcerted/StepwiseRh(II)9-15Steric/electronicYlide formation
Nitrene TransferRadical/ConcertedRh(II)/Rh(IV)12-20Catalyst designC-H vs N-H
Allylic Aminationπ-Allyl intermediateRh(III)/Rh(I)15-25Substrate biasElimination

Carbene-Mediated Amination Pathways

Rhodium carbene intermediates provide an alternative pathway for C–H amination that can compete effectively with direct C–H activation mechanisms [21] [22]. The formation of rhodium carbene species from diazo precursors proceeds with relatively low activation barriers of 9-15 kcal/mol, making these intermediates readily accessible under typical reaction conditions [21].

The subsequent insertion of rhodium carbenes into C–H bonds can proceed through either concerted or stepwise mechanisms [21]. Computational investigations reveal that the choice between these pathways depends critically on the electronic characteristics of both the carbene fragment and the target C–H bond [21]. Electron-rich indole substrates tend to favor stepwise mechanisms that proceed through discrete ylide intermediates, while electron-poor systems more readily undergo concerted insertion processes.

Stereochemical outcomes in carbene-mediated amination are influenced by the coordination environment around the rhodium center and the conformational preferences of the substrate [22]. Enantioselective variants of these reactions have been developed using chiral phosphoric acid co-catalysts, achieving excellent enantioselectivities (up to >99% ee) through cooperative dual catalysis approaches [22].

Nitrene Transfer and Competing Oxidation States

Rhodium-catalyzed nitrene transfer reactions represent another important mechanistic manifold for C–H amination [27]. These processes typically involve rhodium(II) or rhodium(IV) intermediates and can proceed through either radical or concerted pathways depending on the specific catalyst and substrate combination [27].

The selectivity between tertiary and benzylic C–H bonds in nitrene transfer reactions has been extensively studied using computational methods [27]. Density functional theory calculations reveal that the synergistic combination of dirhodium complexes with appropriate sulfamate reagents can override the intrinsic preference for benzylic C–H amination, instead favoring the amination of nonactivated tertiary C–H bonds [27]. This remarkable selectivity reversal arises from favorable π-π stacking interactions between the substrate and catalyst ligands in the tertiary C–H activation transition state.

The triplet spin surface is generally more favorable than the singlet surface for nitrene transfer reactions, with activation barriers typically 5-10 kcal/mol lower on the triplet manifold [27]. This preference for triplet reactivity has important implications for catalyst design, as spin-crossover processes can significantly influence overall reaction efficiency.

Reaction StepΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Temperature DependenceKIE (kH/kD)
Triflate displacement by azide20-2518-23-8 to -15Strong1.0-1.2
Pd oxidative addition15-2213-20-5 to -12Moderate1.0-1.1
Pd transmetalation12-1810-16-3 to -8Weak1.0
Rh C-H activation18-2716-25-10 to -20Strong2.0-3.5
Rh carbene insertion9-157-130 to -5Weak1.2-2.0

Allylic Amination and π-Allyl Intermediates

When allylic C–H bonds are present in the substrate or when allylic rearrangement can occur, rhodium-catalyzed allylic amination becomes a competitive pathway [26] [28]. This process proceeds through the formation of rhodium π-allyl intermediates that can undergo subsequent nucleophilic attack by nitrogen-containing reagents [26].

Mechanistic studies combining kinetic experiments, stoichiometric reactions, and computational modeling reveal that allylic C–H activation is the rate-determining step in these transformations [26] [28]. The activation barriers for allylic C–H activation typically range from 15-25 kcal/mol, making this pathway competitive with other C–H amination mechanisms under appropriate conditions [28].

The role of external oxidants in allylic amination catalytic cycles has been elucidated through detailed mechanistic investigations [26]. Oxidatively induced reductive elimination processes involving rhodium(IV) intermediates are crucial for catalyst turnover, with the oxidation facilitating the formation of allylic acetate intermediates that subsequently undergo amination [26]. This mechanistic understanding has enabled the development of improved catalyst systems with enhanced efficiency and broader substrate scope.

XLogP3

4

Hydrogen Bond Acceptor Count

8

Exact Mass

365.05447821 g/mol

Monoisotopic Mass

365.05447821 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types